Chiral Purity Benchmarking: Fmoc-D-2,3-Dimethylphe Achieves ≥98.5% vs. Industry-Standard 95% for L-Enantiomer and Positional Isomers
Fmoc-D-2,3-Dimethylphe (CAS 1270290-64-6) is commercially supplied at ≥98.5% purity as determined by Chiral HPLC, with a specific optical rotation of [α]D²⁰ = +54 ±2° (C=1 in DMF) . In contrast, the L-enantiomer Fmoc-L-2,3-Dimethylphe (CAS 1270295-08-3) is typically offered at ≥98% (HPLC) with [α]D²⁰ = -53 ±2° (C=1 in DMF) — a 0.5 percentage-point purity deficit and opposite rotation that precludes chiral interchangeability . The regioisomeric analog Fmoc-D-2,4-dimethylphenylalanine (CAS 1217627-86-5) is supplied at 98% (HPLC) with a markedly lower optical rotation of [α]D²⁵ = +39 ±1° (C=1 in DMF), reflecting the impact of methyl group regiochemistry on chiroptical properties . The 0.5–2.5 percentage-point purity differential translates to measurably different epimerization risk during SPPS coupling cycles.
| Evidence Dimension | Chiral purity (HPLC) and specific optical rotation |
|---|---|
| Target Compound Data | Purity ≥98.5% (Chiral HPLC); [α]D²⁰ = +54 ±2° (C=1 in DMF) |
| Comparator Or Baseline | Fmoc-L-2,3-Dimethylphe: ≥98% (HPLC), [α]D²⁰ = -53 ±2°. Fmoc-D-2,4-Dimethylphe: 98% (HPLC), [α]D²⁵ = +39 ±1°. Fmoc-D-Phe-OH: 99% (HPLC), [α]D²⁵ = +37 ±2.5° |
| Quantified Difference | Target exceeds L-enantiomer by ≥0.5% absolute purity; optical rotation differs by 15–17° magnitude vs. 2,4-isomer |
| Conditions | Chiral HPLC for purity; optical rotation measured at 20–25°C, C=1 in DMF (vendor CoA specifications) |
Why This Matters
Higher chiral purity directly reduces diastereomeric impurity burden in final peptide products, improving regulatory compliance for preclinical candidates.
